2-Phenylazepane

描述

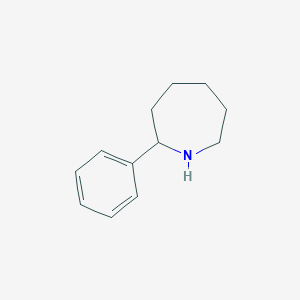

2-Phenylazepane is a seven-membered saturated cyclic amine (azepane) with a phenyl substituent at the C2 position. Its molecular formula is C₁₂H₁₇N (molecular weight: 175.27 g/mol; CAS: 3466-82-8), and its SMILES notation is C1CCNC(CC1)c2ccccc2 . Its synthesis often involves lithiation-substitution strategies or enzymatic reductive amination .

Structure

2D Structure

属性

IUPAC Name |

2-phenylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRVVKIFIHGQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403201 | |

| Record name | 2-phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-82-8 | |

| Record name | 2-Phenylazepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of N-Boc-2-Phenylazepane Precursor

The lithiation-substitution strategy begins with the preparation of N-Boc-2-phenylazepane (3 ), achieved through sequential functionalization of the azepane core. Benzotriazole displacement using phenylmagnesium bromide in tetrahydrofuran (THF) yields 3 with high regioselectivity (Scheme 1). This precursor serves as a stable intermediate for further electrophilic quenching.

Optimization of Lithiation Conditions

In situ ReactIR spectroscopy revealed that lithiation of 3 with n-butyllithium requires elevated temperatures (–5°C) for complete deprotonation, as lower temperatures (–78°C) resulted in incomplete conversion. The lithiated species exhibited a characteristic carbonyl stretch at 1644 cm⁻¹, confirming successful formation (Figure 2). Variable-temperature NMR and density functional theory (DFT) studies further elucidated the rotational barrier (ΔG‡<sub>rot</sub>) of the Boc group, which governs reaction kinetics.

Electrophilic Quenching and Product Diversity

Quenching the lithiated intermediate with diverse electrophiles produces 2,2-disubstituted azepanes (Table 1). Allyl bromide and benzaldehyde yielded alkylated and cyclic carbamate products, respectively, with yields ranging from 67% to 93%. Notably, cyanoformates and chloroformates diverted regioselectivity to ortho-substituted aryl products, suggesting competing mechanistic pathways.

Table 1: Electrophilic Quenching Products from N-Boc-2-Phenylazepane Lithiation

| Electrophile | Product Type | Yield (%) |

|---|---|---|

| Allyl bromide | 2-Allyl-2-phenylazepane | 89 |

| Benzaldehyde | Cyclic carbamate | 78 |

| Tri-n-butyltin chloride | Stannane derivative | 82 |

| Cyanoformate | ortho-Aryl product | 67 |

Cyclization of Lactam Intermediates

Microwave-Assisted Lactam Synthesis

Solventless cyclization under microwave irradiation offers a rapid route to azepane derivatives. α-Iminoesters, when treated with potassium tert-butoxide, undergo alkylation followed by intramolecular cyclization to form five- to ten-membered lactams (Scheme 3). For example, microwave irradiation of alkylated imine I3 at 120°C for 15 minutes yielded the six-membered lactam L6 in 92% yield (Table 2).

Table 2: Lactam Formation via Microwave Cyclization

| Starting Material | Lactam Size | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| I3 | 6-membered | 120 | 15 | 92 |

| I4 | 7-membered | 130 | 20 | 85 |

| I5 | 8-membered | 140 | 25 | 78 |

Stability and Post-Cyclization Modifications

While five- and six-membered lactams (L5 , L6 ) are stable, larger analogs (L7 –L9 ) exhibit instability, reverting to amino acids under ambient conditions (Scheme 5). Reduction of L6 with diisobutylaluminum hydride (DIBAL-H) provides 2-phenylazepane in quantitative yield, underscoring the utility of lactams as synthetic intermediates.

Enamine-Mediated Ring Closure

Carbonyl-Enamine Cyclization Strategy

A novel approach involves enamine intermediates for azepane ring construction. Reaction of bromopiperazine 13 with N-benzylethenamine (19 ) in ethanol generates the azepino[2,3-c]azepin-9-one (22 ) via 1,7-cyclization (Scheme 4). The reaction proceeds through a carbanion intermediate (21 ), which undergoes nucleophilic attack on the electrophilic carbon, forming the seven-membered ring.

Bromination and Regioselectivity

Bromination of quinoxaline derivative 17 with N-bromosuccinimide (NBS) in methyl formate yields 18 , which subsequently reacts with 19 to form azepino-quinoxaline 25 (Scheme 5). Regioselectivity is governed by steric hindrance from the azepane moiety, favoring para-substitution on the phenyl ring.

Table 3: Yields of Enamine-Derived Azepanes

| Starting Material | Product | Conditions | Yield (%) |

|---|---|---|---|

| 13 + 19 | 22 | Reflux, 6 h | 57 |

| 18 + 19 | 25 | RT, 8 h | 62 |

| 26 + ethyl 4-bromobutyrate | 29 | Reflux, 12 h | 49 |

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Lithiation-Substitution : Highest yields (67–93%) but requires cryogenic conditions and specialized equipment (ReactIR, VT-NMR).

-

Lactam Cyclization : Microwave method offers rapid synthesis (15–25 min) with excellent yields (78–92%), though macrocyclic lactams require stabilization.

-

Enamine Closure : Moderate yields (49–62%) but utilizes readily available starting materials, suitable for small-scale applications.

Mechanistic Considerations

-

Lithiation efficiency depends on Boc group rotation kinetics, validated by DFT.

-

Lactam instability in larger rings correlates with ring strain, as evidenced by spontaneous amino acid formation.

-

Enamine cyclization proceeds via carbanion intermediates, with regioselectivity influenced by electronic and steric factors .

化学反应分析

Cross-Coupling Reactions

2-Phenylazepane derivatives undergo palladium-mediated cross-couplings with high efficiency. Key reactions include:

Alkenylation

The Heck coupling of this compound-derived α-halo eneformamides with alkenes proceeds under mild conditions (80°C, DMF) using Pd(OAc)₂ (5 mol%) and K₂CO₃ (2 equiv). Styrene coupling achieves 79% yield with complete stereoselectivity for (E)-alkenes .

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | K₂CO₃ | DMF | 79 |

| 3 | Pd(OAc)₂ | NaTFA | DMF | 81 |

| 8 | Pd(OAc)₂ | K₂CO₃ | Dioxane | 76 |

Table 1: Optimization of alkenylation conditions with styrene

Alkynylation

Sonogashira couplings with terminal alkynes demonstrate excellent functional group tolerance. Phenylacetylene reacts at 50°C using PdCl₂(PPh₃)₂/CuI to give conjugated enynes in 88% yield .

Arylation

Suzuki-Miyaura couplings with aryl boronic acids occur under aerobic conditions (Pd(OAc)₂, K₂CO₃, DMF). Electron-rich aryl groups couple faster than electron-deficient analogs:

Cyclization and Ring Expansion

This compound participates in nitrogen transposition reactions through aminative ring expansion. Using photocatalytic conditions (Ru(bpy)₃²⁺, blue LEDs), amino cycloalkanols convert to larger N-heterocycles:

text(2S)-2-Phenylazepane → (3R)-3-Phenylazocane (62% yield) Conditions: 10 mol% Ru catalyst, 2,4,6-collidine base, THF/H₂O[7]

This process exhibits stereochemical retention at the migration center (99% ee preserved) .

Functional Group Transformations

Key reactivity patterns include:

-

N-Acylation : Forms stable iminium intermediates for subsequent reductions

-

Oxidation : Converts to N-oxides using mCPBA (m-chloroperbenzoic acid)

-

Reductive Amination : Hydrogenation of α,β-unsaturated derivatives yields 2-alkyl azepanes (e.g., 2-ethyl derivative in 89% yield)

Mechanistic Pathways

Reaction mechanisms involve:

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of α-halo eneformamides

-

Transmetalation : Aryl/alkenyl groups transfer to Pd center

-

Reductive Elimination : Forms new C–C bonds with retention of configuration

Steric effects dominate regioselectivity, favoring coupling at the less hindered α-position over β-sites .

科学研究应用

Organic Synthesis

2-Phenylazepane serves as a crucial intermediate in the synthesis of various complex organic molecules and heterocycles. Its ability to undergo diverse reactions such as oxidation, reduction, and substitution makes it valuable for creating novel compounds.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | This compound → Phenylazepanone | Ketones or carboxylic acids |

| Reduction | This compound → Phenylazepanamine | Amines or alcohols |

| Substitution | This compound + Nucleophile → Substituted Azepanes | Various functionalized derivatives |

Medicinal Chemistry

Research is ongoing into the potential therapeutic applications of this compound derivatives. These include:

- Antidepressants : Investigated for their action on neurotransmitter systems.

- Anticancer Agents : Some derivatives have shown promise in inhibiting cancer cell growth.

Case studies have demonstrated that modifications to the phenyl group can enhance biological activity and selectivity for specific receptors .

Material Science

In industrial applications, this compound is utilized as an intermediate in the production of new materials. Its properties allow for the development of polymers and composites with enhanced performance characteristics.

Case Study 1: Synthesis of Functionalized Azepanes

A study explored the lithiation-substitution of N-Boc-2-phenylazepane, leading to the formation of various α-substituted products. The research highlighted the effectiveness of using butyllithium as a reagent to achieve high yields of desired products through careful control of reaction conditions .

Another investigation focused on the biological activity of synthesized derivatives of this compound against various cancer cell lines. Results indicated that certain modifications resulted in compounds with significantly higher cytotoxicity compared to unmodified azepanes .

作用机制

The mechanism of action of 2-Phenylazepane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.

相似化合物的比较

Research Findings and Trends

生物活性

2-Phenylazepane, a bicyclic compound featuring a seven-membered ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound and its derivatives, supported by recent research findings and case studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been explored through various methodologies, including lithiation-substitution reactions. These synthetic approaches aim to produce compounds with enhanced biological activity and favorable pharmacological profiles. For instance, the lithiation of N-Boc-2-phenylazepane allows for the introduction of functional groups that can modulate biological activity .

Table 1: Synthetic Methods for this compound Derivatives

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an anti-apoptotic agent. A study demonstrated that derivatives of N-benzylsulfonyl-2-phenylazepanes could reduce Bim expression levels to 7% of control levels in mouse embryonic fibroblast models, highlighting their potential in cancer therapy .

Case Study: Anti-Apoptotic Effects

In a study conducted by Richards et al., N-benzylsulfonyl-2-phenylazepanes were synthesized and tested for their ability to inhibit apoptosis in fibroblast cells. The results indicated a marked reduction in Bim expression, suggesting a mechanism that could be exploited for therapeutic interventions in diseases characterized by excessive apoptosis .

Pharmacological Profiles

The pharmacological profiles of this compound derivatives suggest multiple therapeutic applications:

- Anti-Cancer Activity : Compounds derived from 2-phenylazepanes have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens.

- Neuroprotective Effects : Due to their structural similarity to known neuroprotective agents, these compounds are being investigated for potential use in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and cell survival. The modulation of Bcl-2 family proteins, particularly Bim, plays a crucial role in its anti-apoptotic effects .

Future Directions

The ongoing research into the biological activity of this compound derivatives is promising. Future studies should focus on:

- Structure-Activity Relationships (SAR) : Understanding how different substitutions on the phenyl ring affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profiles.

- Mechanistic Studies : Elucidating the precise molecular mechanisms behind the observed biological activities.

Table 2: Summary of Biological Activities

常见问题

Q. Designing Interdisciplinary Studies: Linking this compound Synthesis to Pharmacological Screening

- Framework :

- Step 1 : Synthesize analogs with varied aryl substituents (e.g., 2-naphthyl, 4-fluorophenyl) .

- Step 2 : Partner with pharmacology labs for in vitro assays (e.g., receptor binding using radioligand displacement).

- Step 3 : Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。